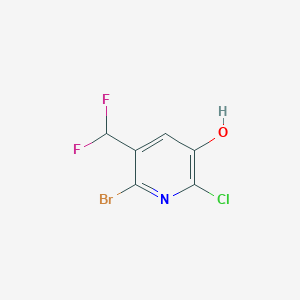
6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and developing new bioactive molecules.
Medicine: It is explored for its potential therapeutic applications, including as a building block for drug development.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and activity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol can be compared with other fluorinated pyridines such as:
- 2-Bromo-5-(difluoromethyl)pyridine
- 6-Bromo-2,3-difluorophenol
- 5-Bromo-2-chloro-pyridin-3-ol
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The unique combination of bromine, chlorine, and difluoromethyl groups in this compound makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C6H3BrClF2NO |
|---|---|
Molecular Weight |
258.45 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-2(6(9)10)1-3(12)5(8)11-4/h1,6,12H |
InChI Key |
DBOPWFNOBPSIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1O)Cl)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
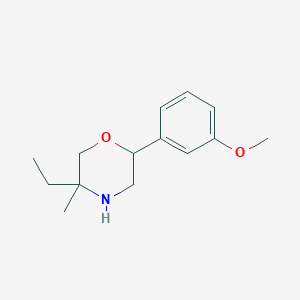
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
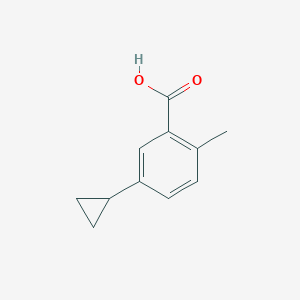
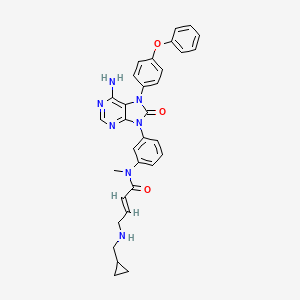
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
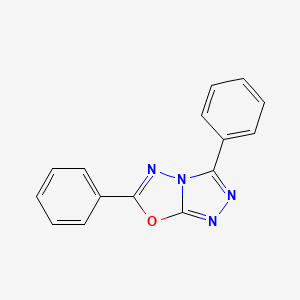
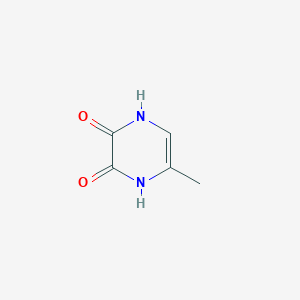
![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)
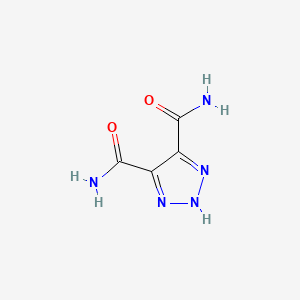

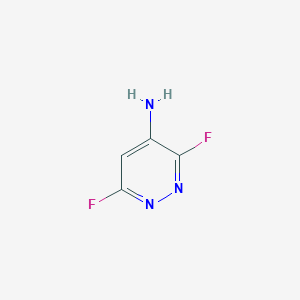
![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)
